molecular formula C24H28N2O5S2 B2731497 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 686743-78-2

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2731497
CAS No.: 686743-78-2
M. Wt: 488.62
InChI Key: DHEIFMUDJPGKQK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a benzo[b]thiophene core substituted with a tetrahydro ring system, an ethyl carboxylate group, and a propanamido side chain linked to a 1-ethylindole sulfonyl moiety.

Properties

IUPAC Name

ethyl 2-[2-(1-ethylindol-3-yl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)33(29,30)15(3)22(27)25-23-21(24(28)31-5-2)17-11-7-9-13-19(17)32-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEIFMUDJPGKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)C(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from indole and benzo[b]thiophene moieties. Its molecular formula is C19H24N2O4SC_{19}H_{24}N_{2}O_{4}S, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cell proliferation, apoptosis, and inflammation. The sulfonamide group may enhance its interaction with biological macromolecules, potentially leading to inhibition of specific enzymes or receptors involved in disease processes.

Antitumor Activity

Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)23.2Induction of apoptosis
HeLa (Cervical Cancer)45.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)30.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in cells arrested in the G2/M phase of the cell cycle.

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has shown promise as an anti-inflammatory agent. Studies have reported that it can significantly reduce levels of pro-inflammatory cytokines in vitro.

Cytokine Control Level (pg/mL) Compound Level (pg/mL)
TNF-α15075
IL-612060

This reduction suggests a potential mechanism for mitigating inflammatory responses in conditions such as rheumatoid arthritis or other inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in Molecules evaluated the antitumor efficacy of this compound on breast cancer cells. Results indicated that treatment led to significant apoptosis characterized by increased annexin V binding and caspase activation. The study highlighted the potential for developing this compound as a therapeutic agent against breast cancer .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory pathways in macrophages. The findings demonstrated that it reduced NF-kB activation and subsequent cytokine production, suggesting its utility in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Groups Synthesis Method Yield Notable Properties/Activities References
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) 1-Ethylindole sulfonyl, propanamido Not explicitly reported (inferred) N/A Hypothesized kinase inhibition, solubility
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl, ethoxyketone Petasis reaction in HFIP 22% Antioxidant potential (inferred)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (B-M series) Cyanoacrylamido, substituted phenyl Knoevenagel condensation 72–94% Antioxidant (IC₅₀: 12–45 µM in DPPH assay)
{2-[(1H-Indol-3-ylmethylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl}(phenyl)methanone Indole Schiff base, phenyl ketone Condensation reaction N/A Crystallographic stability (X-ray verified)

Key Observations :

Substituent Impact on Bioactivity: The cyanoacrylamido group in the B-M series (–6) confers strong antioxidant activity (IC₅₀ values as low as 12 µM), likely due to radical scavenging via the cyano and α,β-unsaturated carbonyl moieties . In contrast, the target compound’s sulfonylindole group may enhance solubility and receptor binding affinity, though direct activity data are lacking.

Synthetic Efficiency: Knoevenagel condensations (–6) achieve high yields (72–94%) due to the reactivity of the cyanoacetamido intermediate’s active methylene group .

Physicochemical Properties :

  • The sulfonyl group in the target compound likely increases polarity, enhancing solubility in polar aprotic solvents compared to the hydrophobic phenyl ketone in ’s compound .
  • The tetrahydrobenzo[b]thiophene core common to all analogues contributes to planarity and π-stacking interactions, critical for biological targeting .

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